REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH:9][CH2:10][C:11]([OH:13])=O)=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.[CH2:14]([NH2:16])[CH3:15].P(=O)(O)(O)O>O>[Br:8][C:6]1[N:7]=[C:2]2[N:16]([CH2:14][CH3:15])[C:11](=[O:13])[CH2:10][NH:9][C:3]2=[N:4][CH:5]=1
|
Name
|
2-((3,5-dibromopyrazin-2-yl)amino)acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(N1)Br)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The product was dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2C(=N1)N(C(CN2)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |